N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
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Overview
Description
N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is a complex organic compound with a unique structure that combines a purine base with a benzyl group and a bromomethyl-substituted tetrahydrofurodioxol ring
Preparation Methods
The synthesis of N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves several steps. The key steps include the formation of the tetrahydrofurodioxol ring, bromomethylation, and the attachment of the benzyl group to the purine base. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity. The purine base may also interact with nucleic acids, affecting processes like DNA replication or transcription.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with various substituents. For example:
Adenosine: A naturally occurring purine nucleoside with a ribose sugar.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase. N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22BrN5O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
9-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine |
InChI |
InChI=1S/C20H22BrN5O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1 |
InChI Key |
YFYOPFMMADKCOP-NVQRDWNXSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CBr)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CBr)C |
Origin of Product |
United States |
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